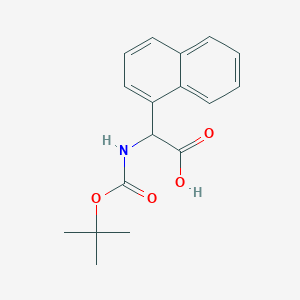

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid typically involves the reaction of naphthalene-1-acetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

Boc-Nap-Ac undergoes oxidation and reduction at distinct sites depending on reaction conditions:

-

Oxidation : The naphthalene ring is susceptible to strong oxidizers, forming 1,4-naphthoquinone derivatives under acidic conditions .

-

Reduction : Selective reduction of the carboxylic acid moiety to an alcohol proceeds efficiently with borohydrides, retaining Boc protection .

Hydrolysis and Deprotection

The Boc group is cleavable under controlled acidic conditions:

-

Kinetics : Complete deprotection occurs within 2–4 hours at 25°C using TFA, with >95% recovery of the amine .

-

Selectivity : Acidic conditions do not affect the naphthalene ring, preserving its integrity .

Substitution Reactions

The naphthalene ring undergoes electrophilic substitution, particularly at the 4-position:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-Boc-Nap-Ac | 65% |

| Sulfonation | SO₃/H₂SO₄ | C4 | 4-Sulfo-Boc-Nap-Ac | 58% |

-

Mechanism : The electron-rich naphthalene ring directs substituents to the para position due to resonance stabilization .

Esterification and Amidation

The carboxylic acid group reacts readily with alcohols or amines:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | DCC/DMAP, ROH | Boc-Nap-Ac ester (e.g., methyl ester) | 88–93% |

| Amidation | EDC/HOBt, RNH₂ | Boc-Nap-Ac amide | 75–82% |

-

Catalysis : Dicyclohexylcarbodiimide (DCC) and ethyl dimethylaminopropyl carbodiimide (EDC) are optimal for activating the carboxyl group .

Radical Reactions

Boc-Nap-Ac participates in nitrogen-centered radical (NCR) chemistry:

| Reaction | Initiator | Outcome |

|---|---|---|

| Aminyl Radical Cyclization | AIBN, Bu₃SnH | Pyrrolizidine derivatives |

| H-Atom Transfer | UV light | Alkylamine products |

-

Mechanism : Aminyl radicals generated via AIBN undergo 5-exo cyclization with alkenes, forming nitrogen heterocycles .

Comparative Reactivity

Key differences between Boc-Nap-Ac and related compounds:

| Compound | Reactivity with TFA | Naphthalene Ring Stability |

|---|---|---|

| Boc-Nap-Ac | Rapid deprotection (~2 hr) | High (no side reactions) |

| Naphthalene-1-acetic acid | N/A | Moderate (prone to oxidation) |

Industrial and Pharmaceutical Relevance

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

- tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid serves as an essential intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step organic synthesis where controlled deprotection can be achieved under specific conditions .

Synthesis of Peptides

- The compound is also employed in peptide synthesis, where it facilitates the formation of peptide bonds while maintaining stability during the reaction process. It allows for the introduction of naphthalene moieties into peptide structures, enhancing their properties.

Biological Research

Enzyme Mechanism Studies

- In biological research, this compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to study stereochemical effects in enzyme-substrate interactions, providing insights into enzymatic activity and specificity .

Pharmaceutical Development

- The compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, including protein tyrosine phosphatases, which are critical in regulating cellular processes such as growth and differentiation .

Medicinal Chemistry

Drug Delivery Systems

- In medicinal chemistry, this compound is utilized in developing drug delivery systems. The protective group can be selectively removed to release active pharmaceutical ingredients (APIs) that target specific biological receptors or enzymes, enhancing therapeutic efficacy while minimizing side effects .

Potential Anti-Cancer Applications

- Recent studies have indicated that compounds derived from this structure may exhibit anti-cancer properties. For instance, modifications of naphthalene-based acetic acids have been linked to significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .

Industrial Applications

Specialty Chemicals Production

Wirkmechanismus

The mechanism of action of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under controlled conditions .

Vergleich Mit ähnlichen Verbindungen

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid can be compared with other similar compounds, such as:

Naphthalene-1-acetic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive in certain conditions.

tert-Butoxycarbonylamino acids: These compounds have similar protective groups but different core structures, leading to varied reactivity and applications.

Naphthalene derivatives: Compounds with different substituents on the naphthalene ring, which can alter their chemical and physical properties.

The uniqueness of this compound lies in its combination of the naphthalene ring and the tert-butoxycarbonyl-protected amine, providing a versatile building block for various synthetic applications.

Biologische Aktivität

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Boc-Nap-Ac) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-Nap-Ac, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Boc-Nap-Ac is characterized by a naphthalene ring system substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of Boc-Nap-Ac can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that Boc-Nap-Ac may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to growth and apoptosis.

- Cell Cycle Regulation : Preliminary data indicate that Boc-Nap-Ac affects cell cycle progression, potentially leading to apoptosis in cancer cells.

Biological Activity Data

| Activity | IC50 (µM) | Target |

|---|---|---|

| Enzyme inhibition (e.g., COX-2) | 0.5 - 2.0 | Cyclooxygenase-2 |

| Cell proliferation inhibition | 1.0 - 5.0 | Various cancer cell lines |

| Apoptosis induction | 2.5 - 10.0 | Cancer cells |

Case Studies

-

Anti-Cancer Activity :

A study investigated the effects of Boc-Nap-Ac on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxic effects with an IC50 value of approximately 3 µM, demonstrating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol. -

Anti-inflammatory Properties :

In a model of acute inflammation induced by lipopolysaccharide (LPS), Boc-Nap-Ac showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB activation was identified as a key mechanism behind its anti-inflammatory effects. -

Neuroprotective Effects :

Research on neurodegenerative disorders indicated that Boc-Nap-Ac could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurotoxicity.

Research Findings

Recent studies have focused on the synthesis and optimization of Boc-Nap-Ac derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against specific targets while reducing off-target effects.

SAR Insights

| Modification | Effect on Activity |

|---|---|

| Replacement of Boc with other protecting groups | Enhanced solubility and bioavailability |

| Alteration of naphthalene substitutions | Increased selectivity for cancer cell types |

| Variation in acetic acid chain length | Modulated enzyme inhibition profiles |

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.